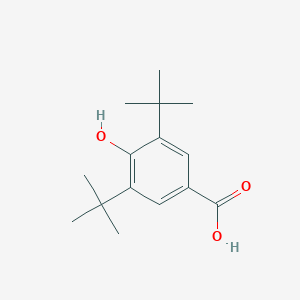

3,5-Di-tert-butyl-4-hydroxybenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-ditert-butyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXOWHQZWLCHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52625-25-9 (nickel(2+)salt(2:1)), 68698-64-6 (mono-potassium salt) | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3061683 | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421-49-4 | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis-tert-butyl-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F0I7YAG34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a significant compound in the development of pharmaceuticals and as an industrial antioxidant. This document outlines key synthetic methodologies, including detailed experimental protocols and quantitative data, to assist researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound, also known as BHT-COOH, is a sterically hindered phenolic compound with a carboxylic acid functional group.[1] Its structure makes it a valuable intermediate in organic synthesis and a potent antioxidant. The bulky tert-butyl groups flanking the hydroxyl group contribute to its stability and reactivity. This guide focuses on the two predominant methods for its synthesis: the Kolbe-Schmitt reaction of 2,6-di-tert-butylphenol (B90309) and the oxidation of 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT).

Primary Synthesis Pathways

There are two principal industrial routes for the synthesis of this compound:

-

The Kolbe-Schmitt Reaction: This classic method involves the carboxylation of a phenoxide. In this specific synthesis, 2,6-di-tert-butylphenol is converted to its phenoxide salt, which then reacts with carbon dioxide under elevated temperature and pressure.[1]

-

Oxidation of 2,6-di-tert-butyl-4-methylphenol (BHT): This pathway involves the oxidation of the methyl group of the widely available antioxidant, BHT.[1][2]

The following sections provide a detailed examination of these pathways.

Kolbe-Schmitt Reaction Pathway

The Kolbe-Schmitt reaction is a robust and widely used industrial method for the synthesis of hydroxybenzoic acids.[1][3] The general mechanism involves the nucleophilic addition of a phenoxide to carbon dioxide.[4]

The synthesis of this compound via this route can be visualized as a two-step process: the formation of the phenoxide followed by carboxylation.

References

- 1. This compound | 1421-49-4 | Benchchem [benchchem.com]

- 2. The oxidation of 2,6-di-tert-butyl-4-methylphenol | U.S. Geological Survey [usgs.gov]

- 3. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

The Kolbe-Schmitt Reaction for the Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Kolbe-Schmitt reaction for the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a key intermediate in the pharmaceutical and chemical industries. This document details the reaction mechanism, with a specific focus on the implications of steric hindrance from the bulky tert-butyl groups. It presents detailed experimental protocols, quantitative data on reaction parameters and yields, and a step-by-step workflow for the synthesis and purification of the target molecule. The guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

The Kolbe-Schmitt reaction is a well-established carboxylation method used to synthesize aromatic hydroxy acids.[1] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, typically under elevated temperature and pressure.[1] One of its significant industrial applications is the synthesis of this compound, a crucial building block for antioxidants, UV stabilizers, and various pharmaceutical compounds. The starting material for this synthesis is 2,6-Di-tert-butylphenol (B90309), a sterically hindered phenol (B47542). The presence of the two bulky tert-butyl groups in the ortho positions to the hydroxyl group significantly influences the regioselectivity and reaction conditions of the Kolbe-Schmitt reaction, making a detailed understanding of this specific application essential for process optimization and yield maximization.

Reaction Mechanism and the Role of Steric Hindrance

The Kolbe-Schmitt reaction proceeds through the formation of a phenoxide ion, which then acts as a nucleophile to attack the electrophilic carbon of carbon dioxide. In the case of 2,6-Di-tert-butylphenol, the reaction is initiated by deprotonation with a strong base, such as sodium methoxide (B1231860), to form the corresponding sodium phenoxide.

The two bulky tert-butyl groups at the ortho positions of the phenol ring create significant steric hindrance. This steric crowding prevents the carboxylation from occurring at the ortho positions, which is often the preferred site of attack in less hindered phenols. Consequently, the carboxylation is directed exclusively to the para position, leading to the selective formation of this compound.

A Density Functional Theory (DFT) study of the Kolbe-Schmitt reaction with 2,6-di-tert-butylphenol provides further insight into the mechanism. The study suggests a dynamic equilibrium between the main product (para-carboxylation) and any potential side products, with the para-substituted product being thermodynamically favored.

The overall transformation can be visualized as a two-step process: formation of the phenoxide and the subsequent electrophilic attack by CO2, followed by acidification to yield the final product.

References

3,5-Di-tert-butyl-4-hydroxybenzoic acid physical and chemical properties

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,5-Di-tert-butyl-4-hydroxybenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines detailed experimental protocols for its synthesis and provides insights into its biological significance, particularly its role as a metabolite and its use in the development of therapeutic agents. Visual diagrams are provided to illustrate key synthetic and signaling pathways.

Introduction

This compound, also known by synonyms such as BHT-COOH and 4-carboxy-2,6-di-tert-butylphenol, is an aromatic organic compound with significant interest in both industrial and pharmaceutical research.[1] Structurally, it is a derivative of benzoic acid featuring two bulky tert-butyl groups at positions 3 and 5, and a hydroxyl group at position 4.[2] These sterically hindering tert-butyl groups flanking the phenolic hydroxyl group are a key factor influencing its chemical reactivity and antioxidant properties.[1][3] The compound is a known metabolite of the widely used antioxidant Butylated Hydroxytoluene (BHT).[4][5][6] Its unique structure makes it a valuable building block in organic synthesis and a subject of investigation for its own biological activities.[1]

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 1421-49-4 | [2][4] |

| Molecular Formula | C₁₅H₂₂O₃ | [2][4] |

| Molecular Weight | 250.33 g/mol | [2][4] |

| Appearance | Light yellow to beige crystalline powder/solid | [2][3][4] |

| Melting Point | 206-209 °C | [4][5][8] |

| Boiling Point | 353.47°C (rough estimate) | [4][8] |

| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol; Soluble in ethanol (B145695) and acetone. | [2][4][8] |

| pKa | 4.77 ± 0.10 | [4][8] |

| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)O | [5][7] |

| InChI | 1S/C15H22O3/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18) | [5][7] |

| InChIKey | YEXOWHQZWLCHHD-UHFFFAOYSA-N | [5][7] |

Spectral Data

The structural characterization of this compound is typically confirmed using a variety of spectroscopic techniques. Publicly available databases contain spectral information for this compound, including:

-

¹H NMR: Proton nuclear magnetic resonance spectroscopy to determine the hydrogen atom environment.[9]

-

¹³C NMR: Carbon-13 nuclear magnetic resonance spectroscopy to identify the carbon skeleton.[9]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7]

-

Infrared (IR) Spectroscopy: To identify functional groups such as the hydroxyl (-OH) and carboxylic acid (C=O) groups.[7]

-

UV-Vis Spectroscopy: To analyze the electronic transitions within the molecule.[7][10]

Experimental Protocols

Synthesis of this compound

Two primary routes for the synthesis of this compound are the carboxylation of 2,6-di-tert-butylphenol (B90309) and the oxidation of 2,6-di-tert-butyl-4-methylphenol (BHT).

This classic method involves the carboxylation of a phenoxide salt.[1]

-

Step 1: Formation of the Phenoxide Salt: 2,6-Di-tert-butylphenol is treated with a strong base, such as sodium methoxide (B1231860) or sodium hydroxide, in a suitable solvent like methanol. The mixture is heated to facilitate the reaction and distill off the methanol, resulting in the sodium salt of 2,6-di-tert-butylphenol.[11]

-

Step 2: Carboxylation: The vessel atmosphere is replaced with carbon dioxide, and the reaction is carried out under pressure (e.g., 6 kgf/cm²) and elevated temperature (e.g., 200°C) with stirring for several hours.[11] This electrophilic substitution adds a carboxyl group to the aromatic ring.

-

Step 3: Work-up and Purification: After the reaction is complete, the mixture is cooled, and water is added. The resulting mixture is separated into aqueous and organic phases. The aqueous phase, containing the sodium salt of the product, is then acidified with an acid like sulfuric acid to a pH of approximately 3.8.[11] This precipitates the this compound.

-

Step 4: Isolation: The precipitated crystalline product is isolated by filtration, washed with water to remove residual salts and acid, and then dried to yield the final product.[11]

Caption: Synthesis of this compound via Kolbe-Schmitt reaction.

Another synthetic route involves the oxidation of the methyl group of the widely available antioxidant, BHT (2,6-di-tert-butyl-4-methylphenol).[1][9] This process typically involves strong oxidizing agents and can proceed through intermediate products like 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[9][12]

-

Protocol: A solution of BHT in a suitable solvent is treated with an oxidizing agent under controlled temperature conditions. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the acidic product. This may involve extraction and subsequent purification by crystallization or column chromatography.

Biological Activity and Signaling Pathways

While this compound is a metabolite of BHT, it and its derivatives have been investigated for their own biological activities, particularly in the context of inflammation and cancer.

Inhibition of Inflammatory Pathways

Derivatives of this compound have been synthesized and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[13] These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[14] Dual inhibition is a therapeutic strategy aimed at producing more effective and safer anti-inflammatory drugs.[13]

Caption: Inhibition of COX-2 and 5-LOX in the arachidonic acid pathway.

Role in Protein Tyrosine Kinase Inhibition

The structurally related compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, serves as a key starting material for synthesizing potent inhibitors of protein tyrosine kinases (PTKs).[15] PTKs are a large family of enzymes that play a fundamental role in cellular signal transduction pathways controlling cell growth, proliferation, and differentiation. Dysregulation of PTK signaling is a hallmark of many cancers, making them important targets for drug development.[1]

Caption: Inhibition point in a generic protein tyrosine kinase signaling pathway.

Conclusion

This compound is a compound with well-defined physical and chemical properties, making it a reliable substance for research and synthesis. Its role as a metabolite of BHT and its utility as a precursor for pharmacologically active molecules, including anti-inflammatory agents and kinase inhibitors, underscore its importance in medicinal chemistry and drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists working with this versatile molecule.

References

- 1. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 2. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. gosset.ai [gosset.ai]

- 5. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 6. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 7. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oxidation characteristics and thermal stability of Butylated hydroxytoluene - Arabian Journal of Chemistry [arabjchem.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 14. Dynamic Simulations on the Arachidonic Acid Metabolic Network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzoic Acid: Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a significant organic compound known for its antioxidant and light-stabilizing properties. This document details its key physical characteristics, outlines experimental protocols for their determination, and explores its biological relevance through pathway and workflow visualizations.

Physicochemical Properties

This compound is a crystalline solid. Its key physical properties are summarized in the tables below.

Table 1: Melting Point of this compound

| Property | Value |

| Melting Point | 206-209 °C |

Table 2: Solubility Profile of this compound

| Solvent | Solubility |

| Water | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the melting point and solubility of organic compounds like this compound.

The melting point of this compound can be determined using the capillary tube method with a calibrated melting point apparatus.

Materials:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed in a mortar and finely ground into a powder.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating and Observation: The apparatus is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

Replicate Measurements: The procedure should be repeated at least twice to ensure the accuracy and reproducibility of the melting point range.

The solubility of this compound in various solvents can be assessed through systematic qualitative analysis.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, DMSO, methanol)

-

Test tubes with stoppers

-

Vortex mixer

-

Graduated pipettes or cylinders

Procedure:

-

Sample and Solvent Measurement: A pre-weighed small amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.

-

Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The test tube is securely stoppered and agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is allowed to stand, and a visual inspection is performed to determine if the solid has dissolved completely. The solution should be clear and free of any visible solid particles.

-

Incremental Solvent Addition: If the solid is not fully dissolved, additional aliquots of the solvent can be added in a stepwise manner, with vigorous mixing and observation after each addition, up to a defined total volume.

-

Classification: The solubility is classified based on the amount of solvent required to dissolve the sample. For instance:

-

Soluble: Dissolves in a small volume of solvent.

-

Slightly Soluble: Requires a larger volume of solvent for complete dissolution.

-

Insoluble: Does not dissolve even with a significant volume of solvent.

-

Visualizations

The following diagrams illustrate key workflows and potential biological pathways related to this compound.

Caption: Experimental workflows for determining melting point and solubility.

Caption: Potential antioxidant and anti-inflammatory mechanisms.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Di-tert-butyl-4-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Di-tert-butyl-4-hydroxybenzoic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with this compound. The guide details the structural elucidation of this compound through the interpretation of its NMR spectra, presenting quantitative data in a clear, tabular format, and outlining the experimental protocols for acquiring such data.

Introduction

This compound is a phenolic compound with antioxidant properties, making it of significant interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural confirmation and purity assessment of such organic molecules. This guide will delve into the characteristic signals observed in the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its identification and characterization.

Molecular Structure and NMR Assignments

The structure of this compound possesses a plane of symmetry, which simplifies its NMR spectra. The numbering of the carbon and hydrogen atoms for the purpose of NMR signal assignment is illustrated in the diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity due to the molecule's symmetry. The two tert-butyl groups are chemically equivalent, as are the two aromatic protons. The spectrum typically displays signals for the aromatic protons, the protons of the tert-butyl groups, the phenolic hydroxyl proton, and the carboxylic acid proton. The chemical shifts can vary slightly depending on the solvent used.

Table 1: ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 (Aromatic) | ~7.8 | Singlet | 2H |

| OH (Phenolic) | ~5.8 | Singlet (broad) | 1H |

| C(CH₃)₃ (tert-butyl) | ~1.4 | Singlet | 18H |

| COOH (Carboxylic Acid) | ~12.0-13.0 | Singlet (broad) | 1H |

Note: The chemical shifts for the acidic protons (OH and COOH) are highly dependent on the solvent, concentration, and temperature, and they often appear as broad singlets due to chemical exchange.

¹³C NMR Spectral Data

The symmetry of this compound is also reflected in its ¹³C NMR spectrum, which shows a reduced number of signals relative to the total number of carbon atoms.

Table 2: ¹³C NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~170 |

| C-4 (Aromatic, C-OH) | ~158 |

| C-3, C-5 (Aromatic, C-t-Bu) | ~138 |

| C-1 (Aromatic, C-COOH) | ~122 |

| C-2, C-6 (Aromatic, C-H) | ~127 |

| C (CH₃)₃ (tert-butyl quaternary) | ~34 |

| C(C H₃)₃ (tert-butyl methyl) | ~30 |

Experimental Protocols

The following provides a general methodology for acquiring the ¹H and ¹³C NMR spectra of this compound. Specific parameters may need to be optimized based on the available instrumentation.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required, although modern spectrometers can reference the residual solvent peak.

2. ¹H NMR Spectroscopy:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range covering from approximately -1 to 14 ppm.

-

Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range covering from approximately 0 to 200 ppm.

-

Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Caption: A generalized workflow for the acquisition and analysis of NMR data.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra relies on understanding the logical connections between the molecular structure and the resulting spectral features. The symmetry of the molecule is the primary determinant of the number of unique signals. The electronic environment of each nucleus dictates its chemical shift, and the number of neighboring protons determines the multiplicity of the ¹H NMR signals.

Caption: Logical relationships between molecular structure and NMR spectral features.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectra of this compound. The provided data tables and experimental protocols offer a practical resource for the identification and characterization of this compound. The logical relationships and workflows outlined herein serve to enhance the understanding of the principles behind NMR spectral interpretation for this and similar molecules. For professionals in drug development and chemical research, a thorough understanding of these spectroscopic techniques is paramount for ensuring the quality and integrity of their work.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butyl-4-hydroxybenzoic acid, a significant metabolite of the widely used antioxidant butylated hydroxytoluene (BHT), is of considerable interest in metabolic and toxicological studies.[1][2] Its analysis is crucial for understanding the biotransformation of BHT and for monitoring exposure to this common additive. This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of this compound, covering ionization techniques, fragmentation patterns, and detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

I. Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₃ |

| Molecular Weight | 250.33 g/mol |

| IUPAC Name | This compound |

| Synonyms | BHT acid, BHT-COOH, 4-Carboxy-2,6-di-tert-butylphenol |

| CAS Number | 1421-49-4 |

| Melting Point | 206-209 °C |

II. Mass Spectrometry Analysis

The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS/MS. The choice of technique depends on the sample matrix, required sensitivity, and the need for derivatization.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is often employed to increase its volatility and improve chromatographic peak shape.

Under electron ionization, this compound undergoes characteristic fragmentation. The molecular ion ([M]⁺˙) is typically observed, though its abundance may be low. The fragmentation is dominated by the loss of a methyl group from one of the tert-butyl groups, followed by further cleavages.

Table 1: Key Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Relative Abundance |

| 250 | [M]⁺˙ | Low |

| 235 | [M - CH₃]⁺ | High |

| 207 | [M - CH₃ - CO]⁺ or [M - COOH]⁺ | Moderate |

| 192 | [M - C₄H₈ - H]⁺ | Moderate |

| 57 | [C₄H₉]⁺ | High |

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation cascade is driven by the stability of the resulting ions. A key fragmentation is the loss of a methyl radical from a tert-butyl group, leading to a stable benzylic cation.

B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of this compound in complex biological matrices, such as urine and plasma. Electrospray ionization (ESI) is the most common ionization source used.

In negative ion mode ESI, this compound readily deprotonates to form the [M-H]⁻ ion at m/z 249. This is typically the precursor ion selected for tandem mass spectrometry (MS/MS) experiments. Collision-induced dissociation (CID) of the [M-H]⁻ ion results in characteristic product ions.

Table 2: Key Ions in the ESI-MS/MS Spectrum of this compound (Negative Ion Mode)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 249 | 234 | CH₃ |

| 249 | 205 | CO₂ |

| 249 | 190 | CO₂ + CH₃ |

The fragmentation of the deprotonated molecule in the gas phase provides structural information. The loss of a methyl radical is a prominent pathway, similar to EI fragmentation. The loss of carbon dioxide from the carboxylate group is also a characteristic fragmentation for carboxylic acids.

III. Experimental Protocols

A. GC-MS Analysis Protocol

This protocol provides a general procedure for the analysis of this compound in a non-biological matrix. Derivatization with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended.

1. Sample Preparation (Derivatization)

-

Accurately weigh 1-5 mg of the sample into a vial.

-

Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

2. GC-MS Parameters

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet: Splitless mode, 280°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 300°C, hold for 5 minutes.

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-550.

B. LC-MS/MS Analysis Protocol for Urine

This protocol is adapted from a validated method for the determination of this compound in urine.

1. Sample Preparation

-

To 500 µL of urine, add 50 µL of an internal standard solution (e.g., ¹³C₆-labeled this compound).

-

Add 500 µL of 0.1 M acetate (B1210297) buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/arylsulfatase.

-

Incubate at 37°C for 3 hours to hydrolyze conjugates.

-

Perform solid-phase extraction (SPE) using a C18 cartridge.

-

Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the sample.

-

Wash with 1 mL of 5% methanol in water.

-

Elute with 1 mL of methanol.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Parameters

-

LC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 95% A

-

0.5-5.0 min: Linear gradient to 5% A

-

5.0-6.0 min: Hold at 5% A

-

6.0-6.1 min: Return to 95% A

-

6.1-8.0 min: Re-equilibration at 95% A

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Capillary Voltage: 2.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 500°C.

-

Cone Gas Flow: 150 L/hr.

-

Desolvation Gas Flow: 1000 L/hr.

-

MRM Transitions:

-

This compound: 249 > 234 (quantifier), 249 > 205 (qualifier)

-

¹³C₆-3,5-Di-tert-butyl-4-hydroxybenzoic acid (IS): 255 > 240

-

IV. Metabolic Pathway

This compound is a major metabolite of butylated hydroxytoluene (BHT). The metabolic pathway involves the oxidation of the methyl group of BHT to a carboxylic acid.

V. Conclusion

The mass spectrometric analysis of this compound is a well-established and powerful tool for its quantification and identification in various matrices. Both GC-MS and LC-MS/MS offer excellent sensitivity and selectivity. Understanding the characteristic fragmentation patterns under different ionization conditions is key to developing robust and reliable analytical methods. The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important BHT metabolite.

References

An In-depth Technical Guide to the FT-IR Spectrum of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 3,5-Di-tert-butyl-4-hydroxybenzoic acid. It includes a detailed analysis of its spectral features, experimental protocols for sample analysis, and a logical framework for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, materials science, and pharmaceutical development.

Introduction to this compound

This compound is a sterically hindered phenolic compound with significant antioxidant properties. Its molecular structure, characterized by a benzoic acid core with two bulky tert-butyl groups ortho to a hydroxyl group, makes it a subject of interest in various industrial and research applications, including as a stabilizer in polymers and as a potential therapeutic agent. FT-IR spectroscopy is a powerful, non-destructive technique for the structural elucidation and quality control of this compound.

FT-IR Spectral Data

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented in the following table is representative of the key spectral features observed for this molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3600-3400 | O-H Stretch (phenolic, free) | Phenolic -OH |

| ~3300-2500 | O-H Stretch (carboxylic acid, H-bonded dimer) | Carboxylic Acid -OH |

| ~2960-2870 | C-H Stretch (aliphatic) | tert-Butyl groups |

| ~1700-1680 | C=O Stretch (carboxylic acid, H-bonded dimer) | Carboxylic Acid C=O |

| ~1600, ~1480 | C=C Stretch (aromatic) | Benzene Ring |

| ~1420-1380 | O-H Bend (in-plane, carboxylic acid) | Carboxylic Acid -OH |

| ~1300-1200 | C-O Stretch (carboxylic acid) | Carboxylic Acid C-O |

| ~1200-1100 | C-O Stretch (phenolic) | Phenolic C-O |

| ~950-900 | O-H Bend (out-of-plane, carboxylic acid dimer) | Carboxylic Acid -OH |

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is dominated by several key features:

-

O-H Stretching Region: A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹. This is characteristic of the O-H stretching vibration of the carboxylic acid group, which exists as a hydrogen-bonded dimer in the solid state. Superimposed on this broad band may be a sharper, less intense peak around 3500 cm⁻¹, corresponding to the free phenolic O-H stretch.

-

C-H Stretching Region: Sharp bands in the 2960-2870 cm⁻¹ range are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the tert-butyl groups.

-

Carbonyl Stretching Region: A strong, sharp absorption peak between 1700 and 1680 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid dimer. The position of this band is sensitive to the extent of hydrogen bonding.

-

Fingerprint Region: The region below 1600 cm⁻¹ contains a complex pattern of absorptions that are unique to the molecule. This "fingerprint" region includes C=C stretching vibrations of the aromatic ring, in-plane and out-of-plane bending vibrations of C-H and O-H bonds, and C-O stretching vibrations.

Experimental Protocols

Accurate and reproducible FT-IR spectra are contingent upon proper sample preparation and instrument operation. Two common methods for analyzing solid samples like this compound are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a transparent matrix of KBr.

Methodology:

-

Sample Preparation: Dry approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade KBr in an oven to remove any residual moisture.

-

Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size of the sample should be smaller than the wavelength of the incident IR radiation to minimize scattering.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet should be collected beforehand for background correction.

Attenuated Total Reflectance (ATR) Method

ATR is a popular technique for solid and liquid samples that requires minimal sample preparation.

Methodology:

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectral Acquisition: Collect the FT-IR spectrum. After analysis, clean the ATR crystal thoroughly with an appropriate solvent.

Diagrams and Workflows

Visual representations of experimental and logical workflows can aid in understanding the processes involved in FT-IR spectroscopy.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Di-tert-butyl-4-hydroxybenzoic acid, a sterically hindered phenolic compound, is a key molecule in medicinal chemistry and materials science due to its antioxidant properties. Understanding its three-dimensional structure is paramount for designing novel derivatives with enhanced efficacy and for controlling its solid-state properties. This technical guide provides a comprehensive overview of the crystal structure analysis of this compound. While a definitive crystal structure for the parent molecule is not publicly available, this guide draws upon crystallographic data from closely related derivatives to infer its structural characteristics. Detailed experimental protocols for its synthesis and potential crystallization are also presented.

Introduction

This compound belongs to the class of hindered phenols, which are known for their ability to act as radical scavengers. The bulky tert-butyl groups ortho to the hydroxyl group play a crucial role in stabilizing the resulting phenoxyl radical, thereby enhancing its antioxidant activity. The carboxylic acid functionality provides a site for further chemical modification, making it a versatile building block in the synthesis of pharmaceuticals and other functional molecules. The spatial arrangement of molecules in the solid state, governed by intermolecular interactions, significantly influences the material's physicochemical properties, including solubility, melting point, and bioavailability. Therefore, a thorough understanding of its crystal structure is of fundamental importance.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the carboxylation of 2,6-di-tert-butylphenol (B90309) via the Kolbe-Schmitt reaction.

Materials:

-

2,6-Di-tert-butylphenol

-

Sodium methoxide (B1231860)

-

Carbon dioxide (high pressure)

-

Sulfuric acid

-

Water

Procedure:

-

A slurry of 2,6-di-tert-butylphenol and sodium methoxide in methanol is prepared in a high-pressure reactor.

-

The mixture is heated to approximately 180°C while methanol is distilled off.

-

The reactor is then pressurized with carbon dioxide gas to about 6 kgf/cm² and the reaction is stirred at around 200°C for several hours.

-

After the reaction, the mixture is cooled, and water is added to dissolve the sodium salt of the product.

-

The aqueous phase is separated and acidified with sulfuric acid to a pH of approximately 3.8.

-

The precipitated this compound is collected by filtration, washed with water, and dried.

Caption: Synthesis workflow for this compound.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. A general approach for the crystallization of this compound is as follows:

Solvent Screening:

-

A range of solvents with varying polarities should be screened. Common choices include ethanol, methanol, acetone, ethyl acetate, and toluene.

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent at room temperature and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Slow Cooling: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or cold room.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Caption: General workflow for obtaining single crystals.

Crystal Structure Analysis: Insights from Derivatives

As of the writing of this guide, a definitive, publicly accessible crystal structure of this compound has not been reported. However, the crystal structures of several closely related derivatives have been determined, providing valuable insights into the likely packing and intermolecular interactions.

One such derivative is 2-[(3,5-Di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoic acid . The crystallographic data for this compound reveals key structural features that are likely to be conserved in the parent molecule.

Expected Crystal Packing and Intermolecular Interactions

Based on the analysis of related structures, the crystal packing of this compound is expected to be dominated by hydrogen bonding between the carboxylic acid groups. It is highly probable that the molecules will form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid moieties.

The bulky tert-butyl groups are expected to play a significant role in the overall crystal packing. These groups are sterically demanding and will likely influence the relative orientation of the molecules, preventing close packing of the aromatic rings. The hydroxyl group, being sterically hindered by the adjacent tert-butyl groups, is less likely to participate in extensive intermolecular hydrogen bonding networks, although it may form weaker interactions.

Quantitative Data from a Related Structure

To provide a quantitative perspective, the crystallographic data for the derivative 2-[(3,5-Di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoic acid is summarized below. It is important to note that these values are for a related but different molecule and should be interpreted as indicative of the general structural features.

Table 1: Crystal Data and Structure Refinement for 2-[(3,5-Di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoic acid

| Parameter | Value |

| Empirical formula | C₂₂H₂₈O₃S |

| Formula weight | 372.50 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 18.1496(4) Å, α = 90° |

| b = 5.6863(1) Å, β = 101.172(1)° | |

| c = 20.2159(4) Å, γ = 90° | |

| Volume | 2046.83(7) ų |

| Z | 4 |

| Density (calculated) | 1.209 Mg/m³ |

| Absorption coefficient | 0.183 mm⁻¹ |

| F(000) | 800 |

Table 2: Selected Bond Lengths for 2-[(3,5-Di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoic acid

| Bond | Length (Å) |

| S1-C8 | 1.785(2) |

| S1-C16 | 1.822(2) |

| O1-C15 | 1.300(2) |

| O2-C15 | 1.231(2) |

| O3-C4 | 1.374(2) |

Table 3: Selected Bond Angles for 2-[(3,5-Di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoic acid

| Atoms | Angle (°) |

| C8-S1-C16 | 103.34(8) |

| O2-C15-O1 | 122.3(2) |

| O2-C15-C9 | 121.3(2) |

| O1-C15-C9 | 116.4(2) |

| C5-C4-O3 | 118.0(2) |

| C3-C4-O3 | 120.6(2) |

Conclusion

While the definitive crystal structure of this compound remains to be elucidated and reported in public databases, analysis of its chemical nature and the crystal structures of its derivatives allows for a strong inferential understanding of its solid-state architecture. The molecule is expected to form robust hydrogen-bonded dimers through its carboxylic acid groups, with the sterically demanding tert-butyl groups dictating the overall packing arrangement. The detailed synthesis and crystallization protocols provided in this guide offer a practical framework for researchers aiming to obtain single crystals and ultimately determine the precise crystal structure of this important molecule. Such a determination will be invaluable for future drug design and materials science applications.

A Comprehensive Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzoic Acid: Synonyms, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a molecule of significant interest in various scientific domains. This document details its nomenclature, physicochemical properties, and known biological activities, with a focus on its antioxidant and anti-inflammatory mechanisms. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.

Nomenclature and Synonyms

Accurate identification of chemical compounds is fundamental for scientific communication and database searches. This compound is known by several synonyms in scientific literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Common Synonyms | BHT-COOH, 4-Carboxy-2,6-di-tert-butylphenol, 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzoic acid |

| CAS Number | 1421-49-4 |

| EINECS Number | 215-823-2 |

| Beilstein Registry Number | 2216948 |

| PubChem CID | 15007 |

| HMDB ID | HMDB0240642 |

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is crucial for its application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₃ | [1] |

| Molecular Weight | 250.33 g/mol | [1] |

| Appearance | Light yellow to beige crystalline powder | [1] |

| Melting Point | 206-209 °C | [1][2] |

| Boiling Point | 353.47 °C (estimated) | [3] |

| Water Solubility | Insoluble | [2] |

| SMILES | CC(C)(C)c1cc(cc(c1O)C(C)(C)C)C(=O)O | [4] |

| InChI | InChI=1S/C15H22O3/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18) | [5] |

Spectral Data Summary:

Spectral data are essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR: Proton nuclear magnetic resonance data are available for structural confirmation.[6]

-

IR: Infrared spectroscopy data reveals the presence of key functional groups.[5]

-

Mass Spectrometry: Mass spectral data provides information on the molecular weight and fragmentation pattern.[5]

Biological Activities and Signaling Pathways

This compound is a metabolite of the widely used antioxidant Butylated Hydroxytoluene (BHT) and exhibits intrinsic biological activities, primarily as an antioxidant and anti-inflammatory agent.[4][7]

Antioxidant Activity: The Keap1-Nrf2 Signaling Pathway

The antioxidant effect of this compound is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group, thereby neutralizing free radicals.[8] This action is believed to be mediated, at least in part, through the activation of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[8]

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like phenolic antioxidants, Keap1 is modified, leading to the dissociation of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, inducing their expression.

Caption: Antioxidant mechanism via the Keap1-Nrf2 pathway.

Anti-inflammatory Activity: Inhibition of NF-κB, COX, and LOX Pathways

The anti-inflammatory properties of this compound and its derivatives are linked to the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway and the arachidonic acid cascade, which involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Phenolic compounds can inhibit this pathway at various levels.

Caption: Inhibition of the NF-κB inflammatory pathway.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: These enzymes are key to the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Inhibition of COX and LOX enzymes is a common mechanism of action for anti-inflammatory drugs. Derivatives of this compound have been investigated as dual inhibitors of COX-2 and 5-LOX.

Caption: Inhibition of the Arachidonic Acid Cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound.

Synthesis of this compound

A common synthetic route involves the carboxylation of 2,6-Di-tert-butylphenol.[8]

Materials:

-

2,6-Di-tert-butylphenol (DTBP)

-

Sodium methoxide (B1231860) solution (28% in methanol)

-

Nitrogen gas

-

Carbon dioxide gas

-

Water

-

Sulfuric acid (73% aqueous solution)

-

2L stainless-steel vessel with stirrer, thermometer, pressure gauge, and alcohol separator

Procedure:

-

Charge the reaction vessel with 1207 g (5.85 moles) of DTBP and 86.8 g (0.45 moles) of 28% sodium methoxide in methanol (B129727).

-

Heat the reaction mixture to 180°C under a nitrogen gas flow and maintain for 2 hours, distilling off the methanol.

-

Cool the resulting slurry of the sodium salt of DTBP to 200°C.

-

Replace the nitrogen gas with carbon dioxide and carry out the carboxylation reaction at a CO₂ pressure of 6 kgf/cm²(G) with stirring for 2 hours.

-

After the reaction, cool the mixture to 90°C and add 1200 g of water.

-

Separate the aqueous and organic phases at 85°C.

-

To the aqueous phase, add 73% aqueous sulfuric acid to adjust the pH to 3.8, precipitating the product.

-

Filter the precipitated crystals, wash with water, and dry to obtain this compound.

Caption: Workflow for the synthesis of the target compound.

Analytical Method: UPLC-MS for Quantification

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a sensitive method for the quantification of this compound in complex matrices.[9]

Instrumentation and Conditions:

-

UPLC System: Waters Acquity UPLC or equivalent

-

Column: Ethylene-bridged hybrid (BEH) C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size)

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297).

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) for high selectivity and sensitivity.

Sample Preparation (from urine):

-

To 0.5 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Add 1 mL of ammonium acetate buffer (pH 5.0).

-

For cleavage of glucuronidated and sulfated metabolites, add 5 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 3 hours.

-

Cool the sample and load it onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with water.

-

Elute the analyte with methanol or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for UPLC-MS analysis.

Western Blot for Nrf2 Pathway Activation

This protocol details the detection of key proteins in the Nrf2 pathway by Western blot.[5]

Procedure:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., HepG2) and treat with this compound at various concentrations and time points.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

NF-κB Luciferase Reporter Assay

This assay measures the inhibition of NF-κB transcriptional activity.[7]

Procedure:

-

Cell Seeding and Transfection: Seed cells (e.g., HEK293) in a 96-well plate. Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid.

-

Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., TNF-α at 10-20 ng/mL).

-

Incubation: Incubate for 6-8 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.

COX and LOX Inhibition Assays

Commercially available inhibitor screening kits provide a convenient method to assess the inhibitory activity of compounds on COX and LOX enzymes.[9]

General Principle: These assays typically involve incubating the purified enzyme (e.g., ovine COX-2 or soybean 15-LOX) with the test compound, followed by the addition of the substrate (arachidonic acid). The formation of the product is then measured, often through a colorimetric or fluorometric method. The reduction in product formation in the presence of the test compound indicates inhibitory activity. Detailed protocols are provided with the specific assay kits.

Conclusion

This compound is a multifaceted compound with a well-defined chemical identity and a range of biological activities. Its role as a metabolite of BHT, coupled with its inherent antioxidant and anti-inflammatory properties, makes it a subject of ongoing scientific inquiry. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmacology, facilitating further exploration of its therapeutic potential.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. abcam.cn [abcam.cn]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. resources.bio-techne.com [resources.bio-techne.com]

- 9. benchchem.com [benchchem.com]

The Metabolic Journey of BHT: An In-depth Technical Guide to its Conversion to 3,5-Di-tert-butyl-4-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic relationship between the widely used antioxidant, Butylated Hydroxytoluene (BHT), and its principal metabolite, 3,5-Di-tert-butyl-4-hydroxybenzoic acid (BHT-acid). This document delves into the biochemical pathways, experimental methodologies for its study, and quantitative data from in vitro and in vivo research, offering a valuable resource for professionals in toxicology, pharmacology, and drug development.

Introduction: The Significance of BHT Metabolism

Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant extensively used in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation.[1][2] Its lipophilic nature allows for its distribution into fatty tissues. The biotransformation of BHT is a critical area of study, as its metabolites can possess distinct biological activities and toxicological profiles. A major pathway of BHT metabolism involves the oxidation of its 4-methyl group, leading to the formation of this compound, also known as BHT-acid.[2][3] Understanding this metabolic conversion is paramount for assessing the safety and biological impact of BHT.

The Metabolic Pathway: From BHT to BHT-acid

The primary route for the formation of BHT-acid from BHT is a two-step oxidation process occurring predominantly in the liver. This biotransformation is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4][5][6]

Step 1: Hydroxylation

The initial step involves the hydroxylation of the 4-methyl group of BHT to form 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (BHT-alcohol).

Step 2: Oxidation

Subsequently, BHT-alcohol is further oxidized, first to an aldehyde intermediate (3,5-di-tert-butyl-4-hydroxybenzaldehyde or BHT-aldehyde) and then to the final carboxylic acid metabolite, BHT-acid.[2][5]

While BHT is known to induce several CYP isozymes, including CYP2B6 and CYP3A4 in human hepatocytes, the specific isozymes responsible for the direct oxidation of the methyl group have been identified as part of the broader metabolic capability of the liver microsomal system.[4][6]

Further metabolism of BHT-acid can occur, including decarboxylation to 2,6-di-tert-butylphenol (B90309) (DBP) and subsequent formation of quinone-type metabolites.[2]

Below is a diagram illustrating the core metabolic pathway from BHT to BHT-acid.

Quantitative Analysis of BHT Metabolism

The extent of BHT's conversion to BHT-acid has been quantified in various studies, with notable differences observed across species. The following tables summarize key quantitative findings from both animal and human studies.

Table 1: Urinary Excretion of BHT and BHT-acid in Rats

| Study Reference | BHT Dosage | Duration | % of Dose Excreted as BHT-acid in Urine | % of Dose Excreted as Unchanged BHT in Feces |

| Verhagen et al. | 20, 63, or 200 mg/kg (oral) | Single dose | Small percentage | ~10% (at 200 mg/kg) |

| Takahashi & Hiraga | 1.00% in diet | 10 days | Major urinary metabolite | - |

Table 2: Urinary Concentrations of BHT and Metabolites in Humans

| Study Reference | Population | BHT Concentration (ng/mL) | BHT-acid Concentration (ng/mL) | Detection Frequency of BHT-acid |

| Liao et al.[1][7] | General population (multi-country) | Median: 1.26 | Median: 1.78 | 89% |

| Murawski et al. | German children and adolescents | - | Geometric Mean: 2.346 µg/L | - |

| Schmidtkunz et al. | Young German adults | - | Detected in 98% of samples | 98% |

Experimental Protocols

The investigation of BHT metabolism relies on a combination of in vitro and in vivo experimental models, coupled with sensitive analytical techniques.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of BHT to BHT-acid using rat or human liver microsomes.

Materials:

-

Butylated Hydroxytoluene (BHT)

-

Rat or human liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., isotopically labeled BHT-acid)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, the NADPH regenerating system, and BHT in a phosphate buffer.

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes, then initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate proteins.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the sample for the presence and quantity of BHT-acid and other metabolites.

The following diagram illustrates a typical workflow for an in vitro metabolism study.

References

- 1. Quantitative identification of and exposure to synthetic phenolic antioxidants, including butylated hydroxytoluene, in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS | MDPI [mdpi.com]

- 3. Excretion of dietary butylated hydroxytoluene by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of a glutathione conjugate from butylated hydroxytoluene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative metabolism of butylated hydroxytoluene by hepatic and pulmonary microsomes from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of butylated hydroxytoluene, curcumin, propyl gallate and thiabendazole on cytochrome P450 forms in cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Identification of and Exposure to Synthetic Phenolic Antioxidants, including Butylated Hydroxytoluene, in Urine - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Di-tert-butyl-4-hydroxybenzoic Acid: A Key Metabolite of Butylated Hydroxytoluene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT acid), a principal metabolite of the widely used synthetic antioxidant, butylated hydroxytoluene (BHT). This document details the metabolic pathways leading to the formation of BHT acid, its subsequent biotransformation, and the species-specific differences observed in these processes. It presents a compilation of quantitative data on the tissue distribution and excretion of BHT and its metabolites. Furthermore, this guide provides detailed experimental protocols for the analysis of BHT metabolites in biological matrices and for conducting in vitro metabolism studies. Finally, it explores the interaction of BHT and its metabolites with key cellular signaling pathways, offering insights into their biological and toxicological effects.

Introduction

Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant extensively used in the food, cosmetic, and pharmaceutical industries to prevent lipid oxidation.[1] Upon ingestion, BHT undergoes extensive metabolism, primarily in the liver, leading to the formation of numerous metabolites. Among these, this compound (BHT acid) is a major product, particularly in rodents.[2][3] The formation and fate of BHT acid are of significant interest due to the potential biological activities and toxicological implications of BHT and its metabolic products.[4] This guide aims to provide a detailed technical resource for professionals involved in drug development and scientific research, summarizing the current knowledge on BHT acid as a metabolite of BHT.

Metabolic Pathways of BHT

The biotransformation of BHT is a complex process involving both Phase I and Phase II metabolic reactions, with considerable variation between species.[5]

Formation of this compound

The primary pathway for the formation of BHT acid involves the stepwise oxidation of the 4-methyl group of BHT. This process is mediated by cytochrome P450 (CYP450) enzymes and occurs predominantly in the liver.[1]

The metabolic cascade proceeds as follows:

-

Hydroxylation: BHT is first hydroxylated at the 4-methyl group to form 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.

-

Oxidation to Aldehyde: The alcohol is further oxidized to 3,5-di-tert-butyl-4-hydroxybenzaldehyde.

-

Oxidation to Carboxylic Acid: Finally, the aldehyde is oxidized to yield this compound (BHT acid).[1]

This pathway is the major route of BHT metabolism in rats, rabbits, and monkeys.[5][6]

Further Metabolism of BHT Acid

BHT acid is not the terminal metabolite and can undergo further biotransformation. In rats, BHT acid can be decarboxylated to form 2,6-di-tert-butylphenol (B90309) (DBP). DBP can then be further metabolized to 2,6-di-tert-butylhydroquinone (B1595954) (BHQ) and 2,6-di-tert-butyl-p-benzoquinone (B114747) (BBQ).[7]

Alternative Metabolic Pathways of BHT

In addition to the oxidation of the 4-methyl group, BHT can be metabolized through hydroxylation of the tert-butyl groups. This pathway is more predominant in humans and mice.[5][6] Other reported metabolic reactions include the formation of quinone methide and hydroperoxide products, which are considered reactive metabolites potentially contributing to the toxicity of BHT.[8]

Phase II Conjugation

The hydroxylated metabolites of BHT, including BHT acid, can undergo Phase II conjugation reactions with glucuronic acid and sulfate (B86663) to form more water-soluble compounds that are more readily excreted.[1] BHT acid is often found in urine as a glucuronide conjugate.[3][9]

Metabolic pathway of Butylated Hydroxytoluene (BHT).

Quantitative Data

The distribution and excretion of BHT and its metabolites vary significantly across species. The following tables summarize key quantitative data from studies in rats, mice, and humans.

Table 1: Tissue Distribution of BHT and its Metabolites

| Species | Tissue | Compound | Concentration | Dose and Duration | Reference |

| Rat | Adipose Tissue | BHT | 1.4, 2.9, or 7.8 mg/kg | BHA/BHT mixtures at 0.5/0.05, 1.0/0.1, or 2.0/0.2% in diet for 1, 2, or 4 months | [2] |

| Rat | Liver | BHT | < 5 mg/kg (males), < 1.5 mg/kg (females) | 0.5% BHT in diet for 35 days | [2] |

| Rat | Body Fat | BHT | ~30 mg/kg (males), ~45 mg/kg (females) | 0.5% BHT in diet for 35 days | [2] |

| Mouse | Liver | BHT | AUC0-120h: 206 h·µg/g | Single oral dose | [10] |

| Mouse | Kidney | BHT | AUC0-120h: 162 h·µg/g | Single oral dose | [10] |

| Mouse | Liver | BHT-quinol | Preferentially accumulated | Single oral dose | [10] |

| Human | Adipose Tissue | BHT | 0.12 mg/kg | General population exposure | [2] |

Table 2: Excretion of BHT and its Metabolites

| Species | Matrix | Compound | Percentage of Dose / Concentration | Dose | Reference |

| Rat | Urine | BHT Acid (free) | 9% | Single oral dose | [3] |

| Rat | Urine | BHT Acid (glucuronide) | 15% | Single oral dose | [3] |

| Rat | Feces | BHT Acid (free) | Main component | Single oral dose | [3] |

| Mouse | Feces | BHT and metabolites | 25.1 ± 0.16% | Single oral dose | [10] |